Cas no 83919-97-5 (12a-hydroxy-2,2,7,9,11-pentamethyl-7-({[(2E)-2-methylbut-2-enoyl]oxy}methyl)-13-oxo-6,7,7a,8,9,12,12a,12b-octahydro-4H,6aH-6,9a-methanocyclopenta[9,10]cyclopropa[5,6]cyclodeca[1,2-d][1,3]dioxin-12-yl (2E,4E,6E)-deca-2,4,6-trienoate)

12a-hydroxy-2,2,7,9,11-pentamethyl-7-({[(2E)-2-methylbut-2-enoyl]oxy}methyl)-13-oxo-6,7,7a,8,9,12,12a,12b-octahydro-4H,6aH-6,9a-methanocyclopenta[9,10]cyclopropa[5,6]cyclodeca[1,2-d][1,3]dioxin-12-yl (2E,4E,6E)-deca-2,4,6-trienoate structure
83919-97-5 structure
Product Name:12a-hydroxy-2,2,7,9,11-pentamethyl-7-({[(2E)-2-methylbut-2-enoyl]oxy}methyl)-13-oxo-6,7,7a,8,9,12,12a,12b-octahydro-4H,6aH-6,9a-methanocyclopenta[9,10]cyclopropa[5,6]cyclodeca[1,2-d][1,3]dioxin-12-yl (2E,4E,6E)-deca-2,4,6-trienoate
CAS-nummer:83919-97-5
MF:C38H50O8
MW:634.798812389374
CID:1818256
PubChem ID:6443129
Update Time:2025-04-21

12a-hydroxy-2,2,7,9,11-pentamethyl-7-({[(2E)-2-methylbut-2-enoyl]oxy}methyl)-13-oxo-6,7,7a,8,9,12,12a,12b-octahydro-4H,6aH-6,9a-methanocyclopenta[9,10]cyclopropa[5,6]cyclodeca[1,2-d][1,3]dioxin-12-yl (2E,4E,6E)-deca-2,4,6-trienoate Chemische en fysische eigenschappen

Naam en identificatie

    • 12a-hydroxy-2,2,7,9,11-pentamethyl-7-({[(2E)-2-methylbut-2-enoyl]oxy}methyl)-13-oxo-6,7,7a,8,9,12,12a,12b-octahydro-4H,6aH-6,9a-methanocyclopenta[9,10]cyclopropa[5,6]cyclodeca[1,2-d][1,3]dioxin-12-yl (2E,4E,6E)-deca-2,4,6-trienoate
    • LogP
    • 12a-hydroxy-2,2,7,9,11-pentamethyl-7-({[(2E)-2-methylbut-2-enoyl]oxy}methyl)-13-oxo-6,7,7a,8,9,12,12a,12b-octahydro-4H,6aH-6,9a-methanocyclopenta[9,10]cyclopropa[5,6]cyclodeca[1,2-d][1,3]dioxin-12-yl
    • 83919-97-5
    • 2,4,6-Decatrienoic acid, 6,6a,7,7a,8,9,12a,12b-octahydro-12a-hydroxy-2,2,7,9,11-pentamethyl-7-(((2-methyl-1-oxo-2-butenyl)oxy)methyl)-13-oxo-12H-6,9a-methano-4H-cyclopenta(9,10)cyclopropa(5,6)cyclodeca(1,2-d)-1,3-dioxin-12-yl ester, (6R-(6alpha,6aalpha,7alpha,7aalpha,9alpha,9aalpha,12beta,12abeta,12balpha))-
    • Inchi: 1S/C38H50O8/c1-9-11-12-13-14-15-16-17-29(39)45-32-24(4)20-37-25(5)18-28-30(36(28,8)22-43-34(41)23(3)10-2)27(31(37)40)19-26-21-44-35(6,7)46-33(26)38(32,37)42/h10,12-17,19-20,25,27-28,30,32-33,42H,9,11,18,21-22H2,1-8H3/b13-12+,15-14+,17-16+,23-10+
    • InChI-sleutel: RZEYNBLBSZDTNH-ARPUHHMKSA-N
    • LACHT: O(C(/C(=C/C)/C)=O)CC1(C)C2CC(C)C34C=C(C)C(C3(C3C(COC(C)(C)O3)=CC(C4=O)C21)O)OC(/C=C/C=C/C=C/CCC)=O

Berekende eigenschappen

  • Exacte massa: 634.35056855g/mol
  • Monoisotopische massa: 634.35056855g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 46
  • Aantal draaibare bindingen: 11
  • Complexiteit: 1440
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 9
  • Gedefinieerd stereocenter aantal obligaties: 4
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 5.4
  • Topologisch pooloppervlak: 108Ų

12a-hydroxy-2,2,7,9,11-pentamethyl-7-({[(2E)-2-methylbut-2-enoyl]oxy}methyl)-13-oxo-6,7,7a,8,9,12,12a,12b-octahydro-4H,6aH-6,9a-methanocyclopenta[9,10]cyclopropa[5,6]cyclodeca[1,2-d][1,3]dioxin-12-yl (2E,4E,6E)-deca-2,4,6-trienoate Gerelateerde literatuur

Aanbevolen leveranciers
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD